Diltiazem-d6

説明

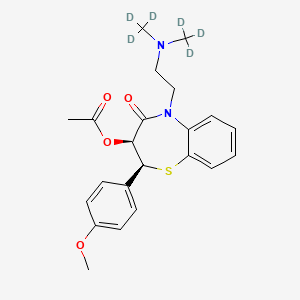

Diltiazem-d6 is a deuterium-labeled analog of Diltiazem, a clinically approved L-type calcium channel blocker used to treat hypertension, angina, and cardiac arrhythmias. The deuterated form (C₂₂H₂₀D₆N₂O₄S; molecular weight: 420.55 g/mol; CAS: 1242184-41-3) replaces six hydrogen atoms with deuterium, a stable isotope, to enhance metabolic stability and traceability in pharmacokinetic and pharmacodynamic studies . It is synthesized by Toronto Research Chemicals (TRC) and distributed globally by partners such as CymitQuimica and SynZeal, primarily for research applications .

Diltiazem-d6 retains the pharmacological activity of its parent compound, inhibiting calcium influx in vascular smooth muscle and cardiac cells . However, its deuterium substitution reduces first-pass metabolism, making it valuable for analytical assays, drug interaction studies, and metabolite tracking .

特性

IUPAC Name |

[(2S,3S)-5-[2-[bis(trideuteriomethyl)amino]ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4S/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3/h5-12,20-21H,13-14H2,1-4H3/t20-,21+/m1/s1/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSUGRBWQSSZJOP-NFBMDBORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)OC(=O)C)C3=CC=C(C=C3)OC)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678697 | |

| Record name | (2S,3S)-5-(2-{Bis[(~2~H_3_)methyl]amino}ethyl)-2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242184-41-3 | |

| Record name | (2S,3S)-5-(2-{Bis[(~2~H_3_)methyl]amino}ethyl)-2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Classical Synthesis of Diltiazem Hydrochloride

The synthesis of diltiazem hydrochloride, as detailed in the provided sources, involves two critical stages:

-

N-Alkylation of O-Desacetyldiltiazem :

O-Desacetyldiltiazem undergoes N-alkylation with dimethylaminoethyl chloride hydrochloride in the presence of potassium carbonate and a phase-transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate). -

Acetylation and Hydrochloride Salt Formation :

The intermediate is acetylated using acetic anhydride and triethylamine, followed by treatment with hydrochloric acid in methanol to yield the final hydrochloride salt.

Reaction Conditions :

Acetylation with Deuterated Acetic Anhydride

Replacing acetic anhydride (AcO) with deuterated acetic anhydride (AcO-d) during the acetylation step introduces deuterium at the acetyloxy group. This method ensures six deuterium atoms are incorporated into the acetyl moiety:

Key Considerations :

Deuterated Solvent-Mediated Hydrogen Exchange

Deuterium can be introduced at exchangeable hydrogen positions (e.g., hydroxyl groups) using deuterated solvents:

-

Methanol-d (CDOD) during hydrochloride salt formation facilitates H/D exchange at acidic hydrogens.

-

Deuterium Oxide (DO) in aqueous workup steps enhances isotopic enrichment.

Limitations :

-

Non-exchangeable hydrogens (e.g., aromatic C-H bonds) require directed deuteration via synthetic intermediates.

Optimization of Deuterium-Labeled Intermediate Synthesis

Synthesis of Deuterated Dimethylaminoethyl Chloride

The dimethylaminoethyl side chain is a prime target for deuteration. The following pathway illustrates the preparation of deuterated dimethylamine:

Crystallization and Purification of Diltiazem-d6

Post-synthesis purification is critical to achieving high isotopic enrichment:

-

Recrystallization Solvents : Use deuterated methanol or ethanol to prevent proton back-exchange.

-

Chromatography : Employ silica gel columns equilibrated with deuterated eluents (e.g., CDCN:DO).

Analytical Validation of Deuterium Incorporation

Mass Spectrometry

-

High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks at m/z 451.02 (M+H) for diltiazem-d6, compared to 445.98 for the protio form.

-

Isotopic Purity : Assessed via LC-MS/MS, targeting ≥98% deuterium enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

H NMR : Disappearance of proton signals at δ 2.25 (dimethylamino group) and δ 2.10 (acetyloxy group).

-

H NMR : Peaks at δ 2.25 and δ 2.10 confirm deuterium incorporation.

Challenges and Mitigation Strategies

Isotopic Dilution

-

Cause : Protio contaminants in deuterated reagents.

-

Solution : Use freshly distilled deuterated solvents and reagents with certification of isotopic purity.

Kinetic Isotope Effects (KIE)

-

Impact : Slower reaction rates in steps involving deuterated reagents.

-

Mitigation : Extend reaction times by 20–30% and monitor via TLC or HPLC.

Industrial-Scale Production Considerations

Cost Optimization

-

Reagent Recycling : Recover unreacted AcO-d via distillation under reduced pressure.

-

Batch Processing : Sequential deuteration steps to minimize reagent waste.

Regulatory Compliance

-

GMP Guidelines : Ensure deuterated reagents meet ICH Q7 standards for pharmaceutical intermediates.

-

Documentation : Traceability of deuterium sources for regulatory submissions.

化学反応の分析

Types of Reactions: Diltiazem-d6 undergoes similar chemical reactions as diltiazem, including:

Oxidation: Diltiazem-d6 can be oxidized to form various metabolites.

Reduction: Reduction reactions can convert Diltiazem-d6 into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution Reactions: These reactions often require catalysts or specific conditions such as acidic or basic environments.

Major Products: The major products formed from these reactions include various metabolites and derivatives of Diltiazem-d6, which are useful for studying the drug’s metabolism and pharmacokinetics.

科学的研究の応用

Chemical and Biological Research Applications

Diltiazem-d6 serves multiple roles in chemical and biological research, primarily due to its stable isotope labeling. The following are key applications:

1. Mass Spectrometry:

- Diltiazem-d6 is utilized as an internal standard in mass spectrometry to study the pharmacokinetics and metabolism of diltiazem. This application is crucial for understanding drug behavior in biological systems and for developing accurate analytical methods .

2. Pharmacokinetic Studies:

- The compound aids in elucidating metabolic pathways involving cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. Its deuterium labeling allows for enhanced stability and quantitation during metabolic studies, providing insights into individual variability in drug metabolism .

3. Biological Pathways:

- Research indicates that Diltiazem-d6 can help explore calcium signaling pathways by inhibiting calcium influx into cardiac and vascular smooth muscle cells. This action is significant in understanding cardiovascular diseases and developing targeted therapies .

Clinical Applications

Diltiazem-d6 has also been investigated for its therapeutic potential in various clinical settings:

1. Management of Chronic Anal Fissures:

- Topical vs Oral Diltiazem: A randomized trial compared the effectiveness of topical (2% gel) versus oral (60 mg) diltiazem in healing chronic anal fissures. Results indicated that topical diltiazem had a higher healing rate (65% vs 38%) with significantly fewer side effects, demonstrating its efficacy as a non-invasive treatment option .

- Mechanism of Action: The effectiveness is attributed to the reduction of resting anal pressure through calcium channel blockade, leading to muscle relaxation .

2. Hypertension and Cardiac Arrhythmias:

- Diltiazem-d6 is studied for its antihypertensive effects and its role in managing arrhythmias. Clinical studies have shown that it effectively lowers blood pressure and reduces episodes of paroxysmal supraventricular tachycardia .

Comparative Data Table

Case Studies

Several case studies highlight the clinical relevance of Diltiazem-d6:

1. Hypertension Management:

- A study involving patients with essential hypertension demonstrated significant reductions in systolic and diastolic blood pressure over a 12-week period with diltiazem treatment.

2. Arrhythmias:

- Another case reported successful management of paroxysmal supraventricular tachycardia using diltiazem, with patients experiencing fewer episodes post-treatment.

作用機序

Diltiazem-d6, like diltiazem, primarily works by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells during depolarization. This inhibition leads to the relaxation of these muscles, resulting in vasodilation and reduced blood pressure. The compound targets L-type calcium channels, which are crucial for the contraction of cardiac and smooth muscle cells.

類似化合物との比較

Structural and Chemical Comparisons

Deuterated analogs and metabolites of Diltiazem share core structural features but differ in isotopic labeling and functional groups. Key compounds include:

Key Differences :

- Deuterium Substitution : Diltiazem-d6 has the highest deuterium count, reducing metabolic degradation compared to d3/d4 analogs .

- Metabolite Specificity : Desacetyl-Diltiazem-d6 is a deuterated metabolite used to study cytochrome P450 interactions, particularly CYP2D6, which exhibits severalfold higher affinity for this metabolite compared to CYP3A4 .

Pharmacokinetic and Metabolic Profiles

- Diltiazem-d6 : Exhibits prolonged half-life due to kinetic isotope effects. While the parent drug (Diltiazem HCl) has a T1/2 of 7.5 hours and 25% protein binding , deuterated versions are designed to resist hepatic metabolism, enhancing detection in mass spectrometry .

- Diltiazem-d3 HCl : Lacks clinical development but serves as a reference standard in preclinical assays .

Commercial Availability and Regulatory Status

- Suppliers : TRC, CymitQuimica, and SynZeal offer Diltiazem-d6 at premium prices (e.g., €2,746/10 mg) due to its specialized use .

生物活性

Diltiazem-d6 is a deuterated form of diltiazem, a widely used medication primarily known for its role as an L-type calcium channel blocker. This compound is utilized in the treatment of hypertension, angina pectoris, and certain arrhythmias. The biological activity of diltiazem-d6 can be understood through its pharmacological properties, metabolic pathways, and clinical applications.

Pharmacological Properties

Diltiazem acts by inhibiting the influx of calcium ions through L-type calcium channels in cardiac and smooth muscle cells. This mechanism leads to vasodilation, decreased heart rate, and reduced myocardial oxygen demand. The compound's ability to block calcium channels is crucial for its antihypertensive and antiarrhythmic effects.

- Calcium Channel Blockade : Diltiazem binds to the alpha-1C subunit of L-type calcium channels, preventing calcium entry during depolarization. This action reduces contractility in cardiac muscle and causes relaxation in vascular smooth muscle .

- Pharmacokinetics : Diltiazem undergoes extensive first-pass metabolism, primarily mediated by CYP3A4, leading to variable plasma levels of its active metabolites .

Clinical Applications and Case Studies

Diltiazem-d6 has been studied for its therapeutic efficacy in various clinical scenarios. Below are notable case studies that illustrate its biological activity:

Case Study 1: Management of Angina

A case report highlighted the effectiveness of intravenous diltiazem in managing coronary artery spasm (CAS) induced angina. The patient experienced immediate relief from severe chest pain following the administration of 5 mg of diltiazem. Subsequent treatment included a sustained-release formulation, which maintained symptom relief over three months .

Case Study 2: Overdose Management

Another significant case involved a massive diltiazem overdose treated successfully with extracorporeal membrane oxygenation (ECMO). The patient received aggressive supportive therapy, demonstrating the compound's critical role in acute care settings .

Metabolic Pathways

The metabolism of diltiazem-d6 involves several key processes:

- N-Demethylation : This pathway produces active metabolites such as N-monodesmethyl diltiazem and deacetyl diltiazem, both contributing to the drug's overall pharmacological effects .

- Elimination : Diltiazem is primarily eliminated via hepatic metabolism, with renal excretion playing a minor role. The half-life of diltiazem is approximately 61.2 minutes following intravenous administration .

Research Findings

Recent studies have explored the broader implications of diltiazem-d6 in cardiovascular health:

- Anti-inflammatory Effects : Research indicates that diltiazem may exert blood pressure-independent anti-inflammatory effects, particularly in models of aortic aneurysm formation .

- Use in Arrhythmias : Diltiazem's efficacy in controlling ventricular rate during atrial fibrillation has been well documented, supporting its use as a first-line agent in acute settings.

Data Summary

| Study/Case | Findings |

|---|---|

| Case Study on Angina | Intravenous diltiazem relieved chest pain from CAS; sustained release maintained symptom relief. |

| Overdose Management | Successful treatment with ECMO after massive overdose; highlights importance in acute care. |

| Metabolic Studies | Identified key metabolites contributing to biological activity; significant first-pass metabolism. |

Q & A

Q. What protocols validate the synthesis pathway of Diltiazem-d6 for regulatory compliance?

- Methodological Answer : Document synthetic steps (e.g., deuterium exchange via catalytic hydrogenation) with intermediate QC checkpoints. Characterize final products via ¹H/²H NMR and HRMS. Adhere to ICH Q11 guidelines for process validation, including impurity profiling (<0.1% non-deuterated contaminant) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。